1-Biphenyl-2-yl-3-[4-(morpholin-4-ylsulfonyl)phenyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-BIPHENYL-2-YL-N’-[4-(MORPHOLIN-4-YLSULFONYL)PHENYL]THIOUREA is a thiourea derivative characterized by the presence of biphenyl and morpholine sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BIPHENYL-2-YL-N’-[4-(MORPHOLIN-4-YLSULFONYL)PHENYL]THIOUREA typically involves the reaction of biphenyl-2-amine with 4-(morpholin-4-ylsulfonyl)phenyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiourea linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-BIPHENYL-2-YL-N’-[4-(MORPHOLIN-4-YLSULFONYL)PHENYL]THIOUREA can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The biphenyl and morpholine sulfonyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amines.
Scientific Research Applications
N-BIPHENYL-2-YL-N’-[4-(MORPHOLIN-4-YLSULFONYL)PHENYL]THIOUREA has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-BIPHENYL-2-YL-N’-[4-(MORPHOLIN-4-YLSULFONYL)PHENYL]THIOUREA involves its interaction with molecular targets such as enzymes or receptors. The biphenyl and morpholine sulfonyl groups can facilitate binding to these targets, leading to modulation of their activity. The thiourea group may also play a role in the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- N-Phenyl-N’-[4-(morpholin-4-ylsulfonyl)phenyl]thiourea
- N-Biphenyl-2-yl-N’-[4-(piperidin-1-ylsulfonyl)phenyl]thiourea
Uniqueness
N-BIPHENYL-2-YL-N’-[4-(MORPHOLIN-4-YLSULFONYL)PHENYL]THIOUREA is unique due to the presence of both biphenyl and morpholine sulfonyl groups, which confer specific chemical and biological properties. This combination of functional groups is not commonly found in other thiourea derivatives, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H23N3O3S2 |
---|---|
Molecular Weight |
453.6 g/mol |
IUPAC Name |
1-(4-morpholin-4-ylsulfonylphenyl)-3-(2-phenylphenyl)thiourea |
InChI |
InChI=1S/C23H23N3O3S2/c27-31(28,26-14-16-29-17-15-26)20-12-10-19(11-13-20)24-23(30)25-22-9-5-4-8-21(22)18-6-2-1-3-7-18/h1-13H,14-17H2,(H2,24,25,30) |
InChI Key |
CXAXGMCDADWDAE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC3=CC=CC=C3C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.